![molecular formula C30H52N2O7Si2 B12574394 4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] CAS No. 192651-28-8](/img/structure/B12574394.png)
4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that contains both organic and inorganic components, making it highly versatile. The compound is often used to enhance the adhesion between organic polymers and inorganic materials, such as glass and metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] typically involves the reaction of 4,4’-oxydianiline with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like toluene or dichloromethane, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups, under conditions like the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Investigated for its potential in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced composites, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These bonds enhance the adhesion between organic and inorganic materials. The aniline groups can also interact with various substrates through hydrogen bonding and π-π interactions, further improving adhesion and compatibility.
Comparaison Avec Des Composés Similaires
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] can be compared with other silane coupling agents, such as:
3-Aminopropyltriethoxysilane: Similar in structure but lacks the oxybis linkage, making it less effective in certain applications.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an aniline group, which affects its reactivity and applications.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains a tetrasulfide linkage, making it more suitable for rubber and elastomer applications.
The uniqueness of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] lies in its oxybis linkage, which provides enhanced flexibility and reactivity compared to other silane coupling agents.
Propriétés
Numéro CAS |
192651-28-8 |
|---|---|
Formule moléculaire |
C30H52N2O7Si2 |
Poids moléculaire |
608.9 g/mol |
Nom IUPAC |
N-(3-triethoxysilylpropyl)-4-[4-(3-triethoxysilylpropylamino)phenoxy]aniline |
InChI |
InChI=1S/C30H52N2O7Si2/c1-7-33-40(34-8-2,35-9-3)25-13-23-31-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)32-24-14-26-41(36-10-4,37-11-5)38-12-6/h15-22,31-32H,7-14,23-26H2,1-6H3 |
Clé InChI |
TZTHSLPKFFAUJJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
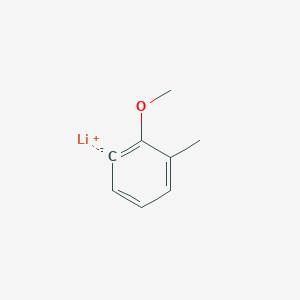
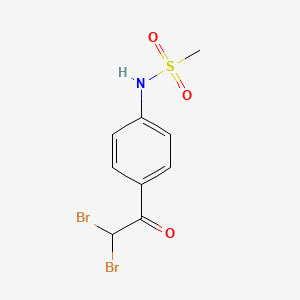

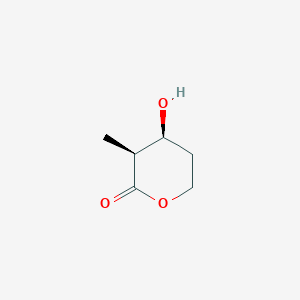
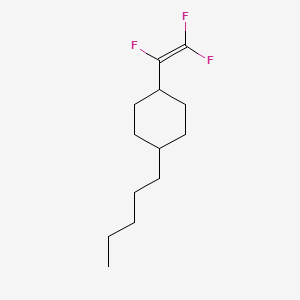
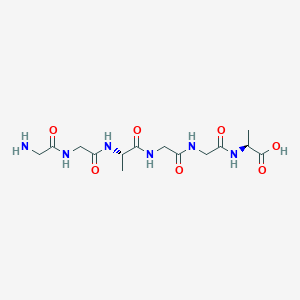

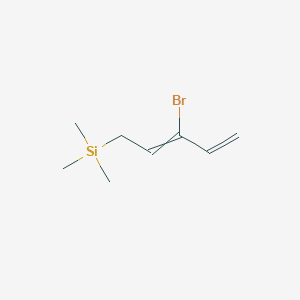
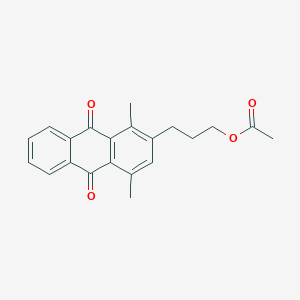

![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
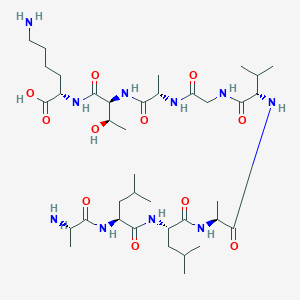
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
